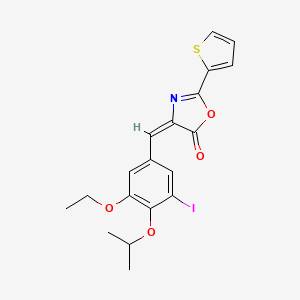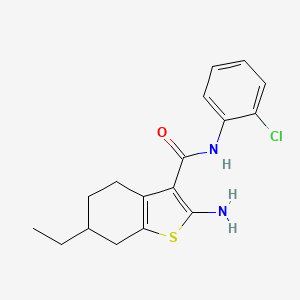
N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide
説明
N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide, also known as LY294002, is a small molecule inhibitor that has been extensively used in scientific research. It was first synthesized in the early 1990s as a potential anticancer agent, but its use has since expanded to other areas of research, including neuroscience, immunology, and cell biology. In
作用機序
N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide selectively inhibits the activity of PI3K by binding to its ATP-binding site, thereby preventing the conversion of PIP2 to PIP3. This leads to the inhibition of downstream signaling events, including the activation of Akt and mTOR, which are important regulators of protein synthesis and cell growth. N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide also inhibits other kinases, such as DNA-dependent protein kinase (DNA-PK) and casein kinase 2 (CK2), but to a lesser extent than PI3K.
Biochemical and Physiological Effects:
N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is required for tumor growth and metastasis. In addition, N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer models.
実験室実験の利点と制限
N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PI3K, which allows for the specific inhibition of this pathway without affecting other signaling pathways. N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide is also relatively easy to synthesize and purify, making it readily available for research. However, N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide has some limitations, including its potential off-target effects on other kinases, as well as its relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for the use of N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide in scientific research. One potential area of research is the development of more potent and selective PI3K inhibitors, which may have greater efficacy and fewer off-target effects than N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide. Another area of research is the investigation of the role of PI3K signaling in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Finally, the development of novel drug delivery systems may improve the pharmacokinetics and pharmacodynamics of N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide, allowing for more effective targeting of specific tissues and cell types.
科学的研究の応用
N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide has been widely used as a tool compound to study the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. N-3-isoxazolyl-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxamide selectively inhibits the activity of PI3K by binding to its ATP-binding site, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling events, including the activation of Akt and mTOR, which are important regulators of protein synthesis and cell growth.
特性
IUPAC Name |
5-methyl-4-(4-methylphenyl)-N-(1,2-oxazol-3-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-3-5-12(6-4-10)15-11(2)21-9-13(15)16(19)17-14-7-8-20-18-14/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSAQFOSBMQYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3=NOC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(4-methylphenyl)-N-(1,2-oxazol-3-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4780380.png)
![N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B4780387.png)
![N-(3-methylphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4780392.png)
![3-{[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4780398.png)
![N-(2,4-dibromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4780413.png)
![2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4780417.png)
![2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4780420.png)


![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4780444.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)

![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4780478.png)
![1-butyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4780482.png)